![molecular formula C9H7F3LiNO2 B13515178 Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate is a chemical compound that combines lithium with a pyridine derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the lithium ion imparts unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyridine and a suitable propanoic acid derivative.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. A base such as lithium hydroxide is used to facilitate the formation of the lithium salt.
Procedure: The 2-(trifluoromethyl)pyridine is reacted with the propanoic acid derivative in the presence of lithium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of lithium and the trifluoromethyl group can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved electrical conductivity.
Mecanismo De Acción
The mechanism by which Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of certain enzymes, while the trifluoromethyl group can enhance the binding affinity of the compound to its targets. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 2-[4-(trifluoromethyl)pyridin-2-yl]propanoate
- Lithium 2-[2-(difluoromethyl)pyridin-4-yl]propanoate
- Lithium 2-[2-(trifluoromethyl)phenyl]propanoate
Uniqueness
Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C9H7F3LiNO2 |
|---|---|
Peso molecular |
225.1 g/mol |
Nombre IUPAC |
lithium;2-[2-(trifluoromethyl)pyridin-4-yl]propanoate |
InChI |
InChI=1S/C9H8F3NO2.Li/c1-5(8(14)15)6-2-3-13-7(4-6)9(10,11)12;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
LQEGYSZAYDJSBO-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C1=CC(=NC=C1)C(F)(F)F)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


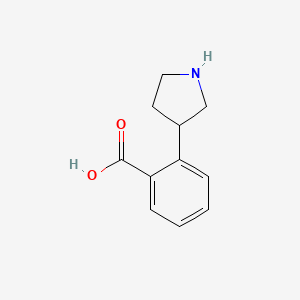

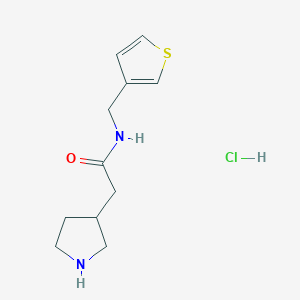

![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)


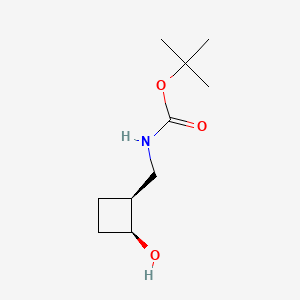
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
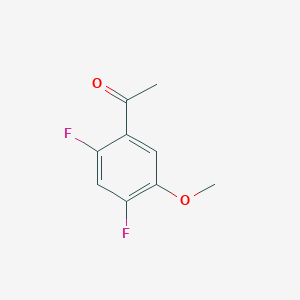
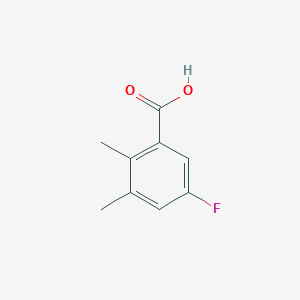
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
